Structural Differentiation: The Critical 6-Methyl Substitution vs. Generic Aminopiperidine Acetic Acid Analogs
The presence of a methyl group at the 6-position of the piperidine ring in 2-(3-amino-6-methylpiperidin-3-yl)acetic acid represents a key structural differentiator from simpler aminopiperidine acetic acid derivatives like 2-amino-2-(piperidin-3-yl)acetic acid. [1] This substitution creates a stereocenter and influences the piperidine ring's chair conformation, where the methyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions. [2] This conformational bias affects the spatial presentation of the acetic acid and amine functional groups, which is a critical parameter in the design of peptidomimetics and other bioactive molecules.
| Evidence Dimension | Molecular Structure and Substituent Pattern |
|---|---|
| Target Compound Data | Contains a methyl group at the 6-position of the piperidine ring (C8H16N2O2, MW 172.22) |
| Comparator Or Baseline | 2-Amino-2-(piperidin-3-yl)acetic acid (CAS 747362-37-4) lacks the 6-methyl substitution (C7H14N2O2, MW 158.20) |
| Quantified Difference | Presence of one additional methyl group (+14 Da) and a stereocenter at the 6-position |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula |
Why This Matters
This structural feature provides distinct steric and conformational properties compared to des-methyl analogs, which directly impacts molecular recognition and is essential for maintaining fidelity in SAR studies and generating novel intellectual property.
- [1] PubChem. (2025). Compound Summary for CID 130828224, 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 130828224, 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid. National Center for Biotechnology Information. View Source
